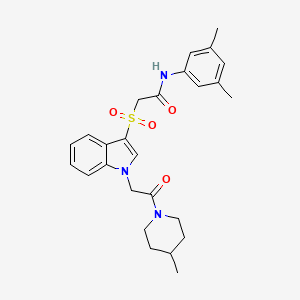
2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C5H6F2O2 and a molecular weight of 136.1 g/mol . This compound features a cyclopropane ring substituted with two fluorine atoms and a methyl group, along with a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Applications De Recherche Scientifique
2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: The compound serves as a building block for drug discovery due to its cyclopropane ring and carboxylic acid group, which are common in bioactive molecules.
Organic Synthesis: It is used in the development of new synthetic methodologies and the study of molecular interactions.
Material Science: The unique properties of the compound make it valuable for designing novel materials with specific characteristics.
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H315, H318, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Méthodes De Préparation
The synthesis of 2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Carboxylation: The carboxylic acid group can be introduced through the reaction of a suitable precursor with carbon dioxide under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group reacts with alcohols to form esters.
Decarboxylation: Under harsh conditions, the carboxylic acid group can lose carbon dioxide, forming 2,2-difluoro-3-methylcyclopropanone.
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The cyclopropane ring provides structural rigidity, while the carboxylic acid group can participate in hydrogen bonding and other interactions. The electron-withdrawing fluorine atoms enhance the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid include:
2,2-Difluorocyclopropane-1-carboxylic acid: Lacks the methyl group, making it less sterically hindered.
3-Methylcyclopropane-1-carboxylic acid: Lacks the fluorine atoms, resulting in different reactivity and stability.
2-Fluoro-3-methylcyclopropane-1-carboxylic acid: Contains only one fluorine atom, affecting its electronic properties.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid involves the introduction of a carboxylic acid group onto a cyclopropane ring that contains two fluorine atoms and a methyl group. This can be achieved through a series of reactions that involve the addition of a carboxylic acid group onto a cyclopropane ring, followed by the introduction of fluorine atoms and a methyl group.", "Starting Materials": [ "Cyclopropane", "Bromine", "Methyllithium", "Carbon dioxide", "Hydrogen fluoride", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Bromination of cyclopropane using bromine in the presence of light to form 1,1-dibromocyclopropane", "Step 2: Treatment of 1,1-dibromocyclopropane with methyllithium to form 1-methyl-1,2-dibromocyclopropane", "Step 3: Reaction of 1-methyl-1,2-dibromocyclopropane with carbon dioxide in the presence of a palladium catalyst to form 2-bromo-2-methylcyclopropane-1-carboxylic acid", "Step 4: Treatment of 2-bromo-2-methylcyclopropane-1-carboxylic acid with hydrogen fluoride to replace the bromine atoms with fluorine atoms to form 2,2-difluoro-3-methylcyclopropane-1-carboxylic acid", "Step 5: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with ethyl acetate", "Step 6: Washing of the organic layer with sodium bicarbonate solution and drying over anhydrous sodium sulfate", "Step 7: Removal of the solvent under reduced pressure to obtain the desired product as a colorless oil" ] } | |
Numéro CAS |
2247657-28-7 |
Formule moléculaire |
C5H6F2O2 |
Poids moléculaire |
136.10 g/mol |
Nom IUPAC |
(1R,3S)-2,2-difluoro-3-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H6F2O2/c1-2-3(4(8)9)5(2,6)7/h2-3H,1H3,(H,8,9)/t2-,3+/m0/s1 |
Clé InChI |
AVEOEYKDGIQSBO-STHAYSLISA-N |
SMILES isomérique |
C[C@H]1[C@@H](C1(F)F)C(=O)O |
SMILES |
CC1C(C1(F)F)C(=O)O |
SMILES canonique |
CC1C(C1(F)F)C(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Oxan-4-yloxy)pyridin-2-yl]methanamine](/img/structure/B2725501.png)
![4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2725502.png)
![Tert-butyl 3-[cyclopropyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2725503.png)
![2-Chloro-1-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2725504.png)


![3-[3-(1H-imidazol-1-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B2725507.png)
![N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2725508.png)

![2-[3-(BENZYLOXY)PHENYL]-3-(4-FLUOROBENZENESULFONYL)-1,3-THIAZOLIDINE](/img/structure/B2725511.png)
![4-[(2,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde](/img/structure/B2725516.png)
![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2725517.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2725521.png)
